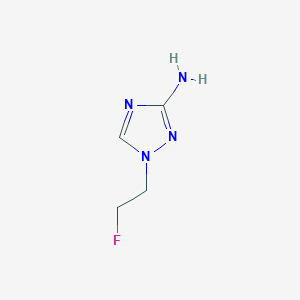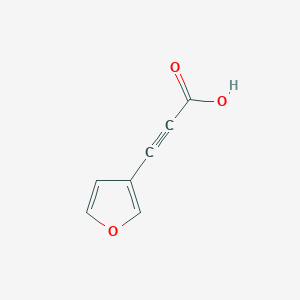
3-(Furan-3-yl)prop-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-(furan-3-il)prop-2-inoico es un compuesto orgánico con la fórmula molecular C7H4O3. Se caracteriza por un anillo de furano unido a una parte de ácido propinóico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 3-(furan-3-il)prop-2-inoico generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con furano y bromuro de propargilo.
Condiciones de reacción: El furano sufre una reacción con bromuro de propargilo en presencia de una base como el carbonato de potasio para formar 3-(furan-3-il)prop-2-in-1-ol.
Oxidación: El alcohol resultante se oxida luego utilizando un agente oxidante como el reactivo de Jones (ácido crómico en acetona) para producir ácido 3-(furan-3-il)prop-2-inoico.
Métodos de producción industrial
Los métodos de producción industrial para el ácido 3-(furan-3-il)prop-2-inoico no están bien documentados en la literatura. El enfoque general implicaría ampliar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción y garantizar la pureza del producto final a través de varias técnicas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-(furan-3-il)prop-2-inoico puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar aún más para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el triple enlace en un doble o un solo enlace, lo que lleva a diferentes derivados.
Sustitución: El anillo de furano puede sufrir reacciones de sustitución electrófila, introduciendo varios sustituyentes en el anillo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y ácido crómico.
Reducción: Se puede emplear la hidrogenación catalítica utilizando paladio sobre carbono (Pd/C).
Sustitución: Los reactivos electrófilos como el bromo o el ácido nítrico se pueden utilizar para reacciones de sustitución en el anillo de furano.
Principales productos formados
Oxidación: Derivados oxidados del anillo de furano.
Reducción: Formas reducidas de la parte de ácido propinóico.
Sustitución: Varios derivados de furano sustituidos.
Aplicaciones Científicas De Investigación
El ácido 3-(furan-3-il)prop-2-inoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la síntesis de compuestos heterocíclicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico.
Industria: Se puede utilizar en la síntesis de productos químicos finos y como precursor para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 3-(furan-3-il)prop-2-inoico implica su interacción con objetivos moleculares a través de sus grupos funcionales reactivos. El anillo de furano puede participar en reacciones de sustitución aromática electrófila, mientras que la parte de ácido propinóico puede sufrir reacciones de adición nucleófila. Estas interacciones pueden conducir a la formación de varios compuestos biológicamente activos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 3-(furan-2-il)prop-2-inoico: Estructura similar pero con el anillo de furano unido en una posición diferente.
Ácido 3-(tiofen-3-il)prop-2-inoico: Contiene un anillo de tiofeno en lugar de un anillo de furano.
Ácido 3-(piridin-3-il)prop-2-inoico: Contiene un anillo de piridina en lugar de un anillo de furano.
Singularidad
El ácido 3-(furan-3-il)prop-2-inoico es único debido al posicionamiento específico del anillo de furano, que puede influir en su reactividad y los tipos de reacciones que puede sufrir. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones sintéticas e investigativas.
Propiedades
Fórmula molecular |
C7H4O3 |
|---|---|
Peso molecular |
136.10 g/mol |
Nombre IUPAC |
3-(furan-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H4O3/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,(H,8,9) |
Clave InChI |
VKAUDHHUOZHGNU-UHFFFAOYSA-N |
SMILES canónico |
C1=COC=C1C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



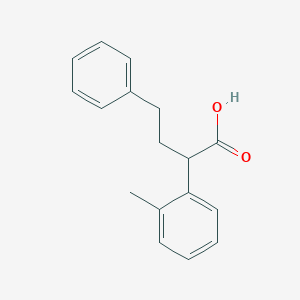
![5-[(1R)-2-[[5-ethyl-6-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-inden-2-yl]amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12308634.png)
![15-Ethyl-11-methyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-16,17-diol](/img/structure/B12308645.png)
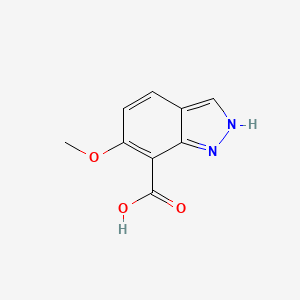
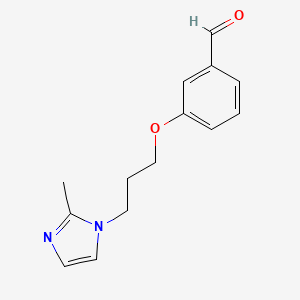

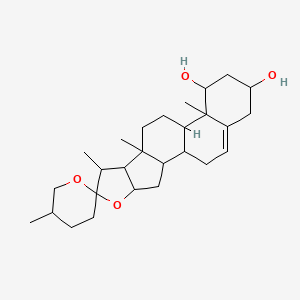
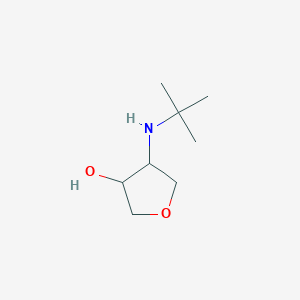
![3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide](/img/structure/B12308687.png)
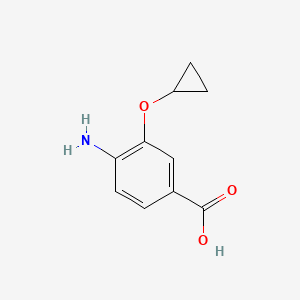

![Tert-butyl 2-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate](/img/structure/B12308707.png)
